Disodium dihydrogen 4,4'-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-dicarboxylate
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Overview
Description
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is widely used in textile, leather, and paper industries for dyeing purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Mechanism of Action
The mechanism of action of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with cellular components. The compound’s vibrant color is due to the extensive conjugation of its aromatic rings, which absorb visible light .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts
Uniqueness
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
72939-54-9 |
---|---|
Molecular Formula |
C58H40N12Na2O18S4 |
Molecular Weight |
1367.3 g/mol |
IUPAC Name |
disodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.2Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;/q;2*+1/p-2 |
InChI Key |
NGHXLSGIWRHBRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)O)C(=O)[O-])C(=O)[O-])S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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